molecular formula C16H10N6S B2663087 7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 848743-10-2

7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B2663087
CAS RN: 848743-10-2
M. Wt: 318.36
InChI Key: RDDZEVLVPXJJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a complex organic molecule that contains several heterocyclic rings including pyrazole, triazole, and pyrimidine . These types of compounds are often studied for their potential biological activities .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of alternating single and double bonds. The presence of nitrogen in the heterocyclic rings could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the heterocyclic rings, which could act as nucleophilic sites. Additionally, the phenyl and thiophenyl groups could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely exhibit strong and broad optical absorption, thermal stability, and compatible HOMO-LUMO levels .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” (also known as “10-phenyl-4-(thiophen-2-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene”), focusing on six unique applications:

Cancer Treatment via CDK2 Inhibition

This compound has shown promise as a CDK2 inhibitor , which is a significant target in cancer treatment. CDK2 (Cyclin-Dependent Kinase 2) plays a crucial role in cell cycle regulation. Inhibiting CDK2 can selectively target tumor cells, leading to their growth inhibition and apoptosis. Studies have demonstrated that derivatives of this compound exhibit potent cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .

Antibacterial Activity

Research has indicated that derivatives of this compound possess antibacterial properties . These derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects. This makes the compound a potential candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance .

Antiviral Applications

The structural features of this compound make it a candidate for antiviral drug development . Its ability to interfere with viral replication mechanisms can be harnessed to create treatments for various viral infections. Although specific antiviral studies are still in preliminary stages, the compound’s framework suggests potential in this area .

Anti-inflammatory Agents

This compound has also been explored for its anti-inflammatory properties . Inflammation is a common underlying factor in many chronic diseases, including arthritis and cardiovascular diseases. The compound’s ability to modulate inflammatory pathways could lead to the development of new anti-inflammatory drugs .

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative damage caused by free radicals. This property is beneficial not only in preventing chronic diseases but also in promoting overall health and longevity.

These applications highlight the versatility and potential of “7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” in various fields of scientific research. Each application opens up new avenues for further exploration and development.

RSC Advances MDPI Springer RSC Advances : RSC Advances : RSC Advances

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many similar compounds exhibit antimicrobial, anticancer, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Many similar compounds are cytotoxic, which could pose risks if not handled properly .

Future Directions

Future research could focus on further exploring the biological activities of this compound and similar molecules. This could include in-depth studies of their mechanisms of action, potential therapeutic applications, and safety profiles .

properties

IUPAC Name

10-phenyl-4-thiophen-2-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N6S/c1-2-5-11(6-3-1)22-15-12(9-18-22)16-19-14(13-7-4-8-23-13)20-21(16)10-17-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDZEVLVPXJJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.